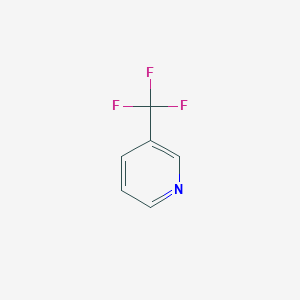

3-(Trifluoromethyl)pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZSFNHHVULOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191397 | |

| Record name | 3-Trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3796-23-4 | |

| Record name | 3-(Trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIFLUOROMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625H9FC8CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Trifluoromethyl)pyridine: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3-(Trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a logical framework for understanding the interplay of these characteristics.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction optimization, and incorporation into novel molecular entities. A summary of these key properties is presented below.

| Physical Property | Value | Units | Notes |

| Molecular Weight | 147.10[1][2] | g/mol | |

| Density | 1.276[1][2] | g/mL | at 25 °C |

| Boiling Point | 113-115[1][2] | °C | at atmospheric pressure |

| Melting Point | Not available | °C | |

| Refractive Index | 1.418[1][2] | at 20°C (n20/D) | |

| Solubility | Soluble in general organic solvents. | Specific quantitative data is limited. |

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow from molecular structure to key macroscopic properties.

Caption: Interrelation of this compound's physical properties.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a standard procedure for determining the boiling point of organic compounds.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or silicone oil (for Thiele tube)

Procedure:

-

A small amount of this compound is placed into the small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then placed in a Thiele tube filled with heating oil or into the heating block of a melting point apparatus.

-

The apparatus is heated slowly and steadily.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped or reduced when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Distilled water (for calibration)

-

The liquid to be measured (this compound)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed and recorded (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample liquid is recorded (m3).

-

The density of the liquid is calculated using the following formula: Density of liquid = [(m3 - m1) / (m2 - m1)] * Density of water

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Ethanol (B145695) or acetone (B3395972) (for cleaning)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a soft tissue moistened with ethanol or acetone and allowed to dry.

-

The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The dispersion adjustment is used to eliminate any color fringes, resulting in a sharp borderline between the light and dark fields.

-

The refractometer is adjusted until the borderline is centered on the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Solubility (Qualitative Method)

This protocol provides a general method for qualitatively assessing the solubility of an organic compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipette

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

Approximately 0.1 g of the solute (if solid) or a few drops (if liquid, like this compound) is placed into a clean, dry test tube.

-

A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

The mixture is then allowed to stand and observed.

-

The solubility is classified as:

-

Soluble: The substance completely dissolves, forming a clear, homogeneous solution.

-

Partially soluble: Some of the substance dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The substance does not appear to dissolve at all.

-

-

This procedure is repeated for each solvent to be tested. For acid-base properties, solubility in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) can also be determined.

References

3-(Trifluoromethyl)pyridine: A Comprehensive Technical Guide

CAS Number: 3796-23-4

Chemical Structure:

This technical guide provides an in-depth overview of this compound, a pivotal fluorinated building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in the field of drug discovery and crop protection.

Core Physicochemical and Safety Data

This compound is a colorless to light yellow liquid. Its key properties and safety information are summarized below.

| Property | Value |

| Molecular Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol |

| CAS Number | 3796-23-4 |

| Boiling Point | 113-115 °C |

| Density | 1.276 g/mL at 25 °C |

| Refractive Index | n20/D 1.418 |

| Flash Point | 23 °C (73.4 °F) - closed cup |

| Safety Information | |

| Signal Word | Danger |

| Hazard Statements | H226 (Flammable liquid and vapor), H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Storage Class | 3 - Flammable liquids |

The "Trifluoromethyl Effect" in Drug Discovery and Agrochemicals

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, and this compound serves as a key intermediate for its incorporation. The unique properties of the -CF₃ group, often termed the "Trifluoromethyl Effect," can dramatically enhance the bioactivity and pharmacokinetic profile of a molecule.

Key advantages imparted by the trifluoromethyl group include:

-

Enhanced Lipophilicity : The -CF₃ group is significantly more lipophilic than a hydrogen or methyl group. This property can improve a molecule's ability to cross biological membranes, leading to better absorption, distribution, and oral bioavailability. In agrochemicals, this translates to more effective penetration into plant tissues or insect cuticles.

-

Increased Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. This increased stability leads to a longer biological half-life, potentially reducing the required dosage and frequency of administration.

-

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF₃ moiety can significantly alter the electron density of the pyridine (B92270) ring. This can influence the pKa of the molecule and its ability to engage in hydrogen bonding or other electrostatic interactions with biological targets like enzymes and receptors, often leading to enhanced binding affinity and potency.

Synthesis of Trifluoromethylpyridines: Key Methodologies

The synthesis of this compound and its derivatives can be broadly categorized into two main strategies: the halogen exchange of a trichloromethyl precursor and the direct trifluoromethylation of the pyridine ring.

Experimental Protocols

1. Synthesis via Halogen Exchange (Halex) Reaction

This is a widely used industrial method for producing trifluoromethylpyridines. It involves the reaction of a (trichloromethyl)pyridine with a fluoride (B91410) source, typically hydrogen fluoride (HF). The following is a representative protocol for a related compound, which illustrates the general principles.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) from 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059):

-

Materials: 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol, 5 mol%), hydrogen fluoride in pyridine solution (70%, containing 2.423 g, 85 mmol HF).

-

Procedure:

-

The starting materials are charged into a suitable autoclave.

-

The autoclave is sealed and heated to 175°C overnight.

-

The reaction is then cooled to 130°C and stirred for an additional 5 hours.

-

After cooling to 25°C, the autoclave is carefully vented through a caustic lye scrubber.

-

The crude reaction mixture is dissolved in dichloromethane.

-

The organic solution is washed sequentially with 1 M aqueous NaOH and water.

-

The organic phase is then dried and the solvent removed to yield the crude product, which can be further purified by distillation[1].

-

2. Direct C-H Trifluoromethylation

More recent methodologies focus on the direct functionalization of the pyridine C-H bonds, which is a more atom-economical approach. One strategy involves the activation of the pyridine ring as an N-methylpyridinium salt.

Regioselective Direct C-H Trifluoromethylation of Pyridine:

-

Materials: Pyridinium (B92312) iodide salt, trifluoroacetic acid (TFA), silver carbonate (Ag₂CO₃), N,N-dimethylformamide (DMF).

-

General Procedure:

-

The pyridinium iodide salt is treated with trifluoroacetic acid in the presence of silver carbonate in DMF.

-

This method allows for the synthesis of a variety of trifluoromethylpyridines in good yield and with excellent regioselectivity[2][3]. A key aspect of this approach is the N-methylpyridine quaternary ammonium (B1175870) activation strategy, which facilitates the nucleophilic trifluoromethylation mechanism[2][3].

-

Synthetic Workflows

The following diagrams illustrate the primary synthetic routes to trifluoromethylpyridines.

Caption: Key synthetic pathways to this compound.

Logical Relationship in Bioactivity Enhancement

The incorporation of a this compound moiety into a lead compound follows a logical progression to enhance its pharmacological properties.

Caption: Logical flow of drug property enhancement.

References

Spectral Data of 3-(Trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 3-(Trifluoromethyl)pyridine. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development and related scientific fields.

Summary of Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.91 | s | - | H-2 |

| 8.82 | d | 4.8 | H-6 |

| 7.94 | d | 8.0 | H-4 |

| 7.50-7.40 | m | - | H-5 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C-2 |

| 148.5 | C-6 |

| 136.5 | C-4 |

| 131.2 (q, J = 34.0 Hz) | C-3 |

| 123.5 | C-5 |

| 121.8 (q, J = 273.0 Hz) | CF₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity |

| -62.7 | s |

Solvent: CDCl₃, Frequency: 376 MHz

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~1600, ~1470, ~1420 | Aromatic C=C and C=N Stretch |

| ~1330 | C-F Stretch (Trifluoromethyl Group) |

| ~1170, ~1130 | C-F Stretch (Trifluoromethyl Group) |

| ~800 | C-H Out-of-plane Bend |

Table 5: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 128 | [M-F]⁺ |

| 99 | [M-CF₂]⁺ |

| 78 | [Pyridine]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are generalized for pyridine (B92270) derivatives and are representative of the techniques used to obtain the data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to obtain the carbon spectrum. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: A one-pulse sequence is used, similar to ¹H NMR. The spectral width is adjusted to encompass the expected chemical shift of the trifluoromethyl group.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak. Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

The sample is pressed against the crystal using a pressure arm to ensure good contact.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

Data Acquisition (GC-MS with Electron Ionization):

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated this compound enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion ([M]⁺), which provides the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which can be used to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the structure of this compound and a conceptual workflow for its spectral analysis.

Caption: Workflow for the spectral analysis of this compound.

Caption: Chemical structure of this compound with atom numbering.

The Synthesis and Discovery of 3-(Trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Trifluoromethyl)pyridine is a critical building block in modern medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group onto the pyridine (B92270) ring significantly enhances the lipophilicity, metabolic stability, and biological activity of molecules, making it a highly sought-after structural motif in the design of novel pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth overview of the historical discovery and the evolution of synthetic methodologies for this compound and its derivatives, with a focus on practical, scalable, and efficient protocols for its preparation. Detailed experimental procedures, quantitative data, and process workflows are presented to aid researchers in the synthesis and application of this important chemical intermediate.

Discovery and Significance

The journey to this compound began with early explorations into organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who successfully converted benzotrichloride (B165768) to benzotrifluoride.[3] It wasn't until 1947 that the first trifluoromethylpyridine was reported, synthesized through a process involving the chlorination and subsequent fluorination of picoline, a methyl-substituted pyridine.[3][4]

The strategic introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the parent molecule. The high electronegativity of the fluorine atoms and the strong carbon-fluorine bonds impart increased metabolic stability and lipophilicity, which can lead to improved oral bioavailability and enhanced membrane permeability of drug candidates.[1] These properties have led to the widespread use of trifluoromethylpyridine derivatives in a variety of commercial products, including herbicides, fungicides, insecticides, and pharmaceuticals.[2][3][4]

Major Synthetic Routes

The synthesis of this compound and its derivatives is primarily achieved through three main strategies:

-

Halogen Exchange: This is the most established and industrially significant method, involving the replacement of chlorine atoms in a trichloromethyl group with fluorine.

-

Pyridine Ring Construction: This approach involves the cyclization of acyclic precursors already containing a trifluoromethyl group.

-

Direct Trifluoromethylation: More recent methods focus on the direct introduction of a trifluoromethyl group onto the pyridine ring.

This guide will focus on the halogen exchange and direct trifluoromethylation methods due to their prevalence and practical utility.

Halogen Exchange from 3-Picoline Derivatives

The industrial production of this compound and its chlorinated analogues often starts from 3-picoline (3-methylpyridine). This multi-step process involves the chlorination of the methyl group, followed by a halogen exchange reaction.

Logical Workflow for Halogen Exchange Synthesis

Caption: General workflow for the synthesis of this compound from 3-Picoline.

A key intermediate in the synthesis of many agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine. Its synthesis also begins with a picoline derivative and involves a series of chlorination and fluorination steps.

Experimental Workflow for 2,3-Dichloro-5-(Trifluoromethyl)pyridine Synthesis

Caption: Multi-step synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-Dichloro-5-(trichloromethyl)pyridine

This procedure details the final fluorination step in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (B91410) (HF)

-

Iron(III) chloride (FeCl₃) (catalyst)

-

Dichloromethane

-

1 M Sodium Hydroxide (NaOH) solution

-

Water

-

-

Procedure:

-

To an autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol).[5]

-

Heat the sealed autoclave to 175 °C overnight.[5]

-

Cool the autoclave to 130 °C and continue stirring for an additional 5 hours.[5]

-

After cooling to 25 °C, carefully vent the gas phase through a caustic lye scrubber.[5]

-

Dissolve the crude reaction mixture in dichloromethane.

-

Wash the organic phase with 1 M NaOH solution and then with water.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation.

-

Protocol 2: Alternative Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine

This protocol provides an alternative method for the fluorination step with different reagents and conditions.

-

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Mercuric oxide (HgO)

-

Dichloromethane

-

5% Sodium bicarbonate solution

-

-

Procedure:

-

In a polyethylene (B3416737) reactor, combine 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.[6]

-

Cool the mixture to -20 °C.

-

Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.[6]

-

Stir the reaction for approximately 22 hours until the system becomes a gray-white color.[6]

-

Filter the reaction mixture.

-

Neutralize the filtrate with a 5% sodium bicarbonate solution.[6]

-

Extract the product with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[6]

-

| Starting Material | Product | Reagents | Catalyst | Temperature (°C) | Pressure | Duration | Yield/Selectivity | Reference |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF | FeCl₃ | 170-180 | 5-1200 psig | ~25 hours | High Yield | [7] |

| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Anhydrous HF | FeCl₃ or FeF₃ | 150-250 | 5-1200 psig | 1-100 hours | High Yield | [7] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF | None | 170-200 | >200 psig | - | - | [8] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF | Mercuric Oxide | -20 to 35 | Atmospheric | ~22 hours | 100% conversion, 98% selectivity | [6] |

| 2-Chloro-5-trifluoromethylpyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorine gas | Ferric chloride | 150-170 | - | 18 hours | - | [6] |

Direct C-H Trifluoromethylation of Pyridine

Recent advances in synthetic methodology have enabled the direct trifluoromethylation of the pyridine ring, offering a more atom-economical and potentially shorter route to these valuable compounds. One such strategy involves the activation of pyridine as an N-methylpyridinium salt.

Logical Workflow for Direct Trifluoromethylation

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. scribd.com [scribd.com]

- 5. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 3-(Trifluoromethyl)pyridine

Introduction

This compound is a critical heterocyclic building block in modern medicinal chemistry and agrochemical development. The strategic incorporation of the trifluoromethyl (-CF₃) group onto the pyridine (B92270) scaffold imparts a unique combination of electronic and physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][2][3] This guide provides a comprehensive technical overview of the electronic effects governing the reactivity of this compound, detailed experimental protocols for its key transformations, and its applications in the development of novel bioactive compounds.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent that profoundly alters the electronic landscape of the pyridine ring. Its influence is primarily driven by a strong negative inductive effect (-I) and a weaker resonance effect (-R).[4] This strong electron-withdrawing nature decreases the electron density on the pyridine ring, which has significant consequences for the molecule's basicity and reactivity.[1][4]

Basicity and pKa

The electron-withdrawing CF₃ group reduces the electron density on the pyridine nitrogen, diminishing its ability to accept a proton. This results in a lower basicity compared to unsubstituted pyridine (pKa ≈ 5.2). The pKa of this compound is 2.84, highlighting the significant impact of the CF₃ group on the nitrogen's proton affinity.[4]

Hammett Constants

Hammett constants (σ) quantify the electronic influence of a substituent on a reaction center. The CF₃ group possesses a positive σ value, indicative of its electron-withdrawing character. For the 3-position, the meta Hammett constant (σₘ) is most relevant.

Table 1: Electronic Properties of Trifluoromethylpyridine Isomers

| Isomer | Hammett Constant (σ) | pKa | Dipole Moment (Debye) |

| 2-(Trifluoromethyl)pyridine | σₚ = 0.55 | 0.60 (Predicted) | 4.34 (Calculated) |

| This compound | σₘ = 0.46 | 2.84 | 3.53 (Calculated) |

| 4-(Trifluoromethyl)pyridine | σₚ = 0.62 | 3.48 | 1.15 (Calculated) |

| (Data sourced from BenchChem[4]) |

Reactivity of the Pyridine Ring

The electronic modifications induced by the CF₃ group govern the regioselectivity and feasibility of chemical transformations on the this compound ring.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution. The pyridine nitrogen and the CF₃ group activate the ring for attack by nucleophiles. Attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, C6) because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom.[5]

Experimental Protocol 1: Synthesis of 2-Anilino-5-(trifluoromethyl)pyridine via SₙAr

This protocol describes the substitution of a chloro group at the 2-position of a trifluoromethylpyridine derivative, a common SₙAr reaction.

-

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg)

-

Aniline (1.2 mmol, 111.7 mg, 109 µL)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Anhydrous dimethylformamide (DMF) (5 mL)[6]

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine, aniline, and potassium carbonate.[6]

-

Add anhydrous DMF (5 mL) to the flask.

-

Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-anilino-5-(trifluoromethyl)pyridine.

-

Electrophilic Aromatic Substitution (SₑAr)

Electrophilic aromatic substitution on pyridine is generally difficult due to the deactivating effect of the electronegative nitrogen atom.[7][8] The strongly electron-withdrawing CF₃ group further deactivates the ring, making SₑAr reactions on this compound particularly challenging and requiring harsh conditions.[9] Attack is directed to the C5 position, which is meta to both the deactivating nitrogen and the CF₃ group, as this position is the least deactivated.[10]

C-H Functionalization

Direct C-H functionalization offers a more efficient and atom-economical alternative to traditional cross-coupling methods which require pre-functionalized substrates.[11] A notable development is the 3-position-selective trifluoromethylation of pyridine rings based on nucleophilic activation via hydrosilylation. This method circumvents the inherent electronic biases of the pyridine ring.[11]

Experimental Protocol 2: 3-Position-Selective C-H Trifluoromethylation of Quinoline (A Pyridine Analog)

This protocol demonstrates a modern C-H functionalization approach applicable to pyridine-containing systems.

-

Materials:

-

Quinoline (2.5 equiv)

-

Methylphenylsilane (2.0 equiv)

-

Tris(pentafluorophenyl)borane (B72294) (10 mol%)

-

Togni Reagent I (1.0 equiv)

-

Anhydrous Chloroform (CHCl₃)[11]

-

-

Procedure:

-

In a glovebox, add quinoline, methylphenylsilane, and tris(pentafluorophenyl)borane to a vial containing anhydrous chloroform.

-

Stir the mixture at 25°C for 5 hours to facilitate the hydrosilylation and formation of the N-silyl enamine intermediate.[11]

-

Cool the reaction mixture to 0°C.

-

Add Togni Reagent I to the mixture and allow it to stir at 25°C for 16 hours.

-

Monitor the reaction for the formation of the 3-trifluoromethylated product.

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

-

Applications in Drug Development

The physicochemical properties imparted by the 3-trifluoromethyl group are highly advantageous in drug design. This moiety is frequently used to optimize lead compounds into viable drug candidates.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. This often leads to a longer biological half-life.[1]

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ +0.88).[12] This enhances membrane permeability, which can improve absorption, distribution, and oral bioavailability.[1]

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable electrostatic interactions with biological targets like enzymes and receptors, thereby improving binding affinity and potency.[1]

Several marketed pharmaceutical and veterinary products contain the trifluoromethylpyridine moiety, and many more candidates are currently in clinical trials.[13][14]

// Nodes CF3 [label="this compound Moiety", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Enhanced Physicochemical Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Increased Metabolic Stability", fillcolor="#FFFFFF", fontcolor="#202124"]; Lipo [label="Increased Lipophilicity", fillcolor="#FFFFFF", fontcolor="#202124"]; Binding [label="Altered Target Binding Affinity", fillcolor="#FFFFFF", fontcolor="#202124"]; Benefits [label="Improved Pharmacokinetics & Pharmacodynamics", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADME [label="Better Absorption &\nDistribution (ADME)", fillcolor="#FFFFFF", fontcolor="#202124"]; Potency [label="Higher Potency", fillcolor="#FFFFFF", fontcolor="#202124"]; HalfLife [label="Longer Half-Life", fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Optimized Drug Candidate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CF3 -> Properties [label="imparts"]; Properties -> {Stability, Lipo, Binding} [arrowhead=none]; {Stability, Lipo, Binding} -> Benefits [arrowhead=none]; Benefits -> {ADME, Potency, HalfLife} [arrowhead=none]; {ADME, Potency, HalfLife} -> Result; } /dot Caption: Role of the 3-(CF₃)pyridine moiety in drug optimization.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Ascendancy of the 3-(Trifluoromethyl)pyridine Scaffold: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the 3-(trifluoromethyl)pyridine core has emerged as a privileged scaffold, underpinning the development of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of this compound derivatives and their analogs for researchers, scientists, and drug development professionals. It delves into their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The trifluoromethyl group (-CF3), when appended to the pyridine (B92270) ring at the 3-position, imparts a unique combination of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] These attributes have been successfully leveraged in the design of novel drug candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into three main approaches:

-

Chlorine/Fluorine Exchange: This is a common industrial method that often starts from 3-picoline. The methyl group is first chlorinated to a trichloromethyl group, followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride (B91410) (HF) to yield the trifluoromethyl group.[1]

-

Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Various building blocks, such as trifluoromethyl-substituted ketones or enones, can be reacted with ammonia (B1221849) or its equivalents to form the pyridine heterocycle.[1]

-

Direct Trifluoromethylation: This approach involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. This can be achieved through radical, nucleophilic, or electrophilic trifluoromethylation reactions, often employing specialized trifluoromethylating reagents.

Biological Activities and Structure-Activity Relationships

The versatility of the this compound scaffold is evident in the wide range of biological targets it can be engineered to modulate. The following tables summarize the quantitative biological data for several classes of these derivatives, highlighting their potential as therapeutic agents.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Specific Derivative | Target/Cell Line | IC50/EC50 | Reference |

| Pyrazolo[3,4-b]pyridines | C03 | TRKA Kinase | 56 nM | [2][3] |

| C03 | Km-12 cell line | 0.304 µM | [3] | |

| Thieno[2,3-d]pyrimidines | 17f | VEGFR-2 | 0.23 µM | [4] |

| 17f | HCT-116 | 2.80 µM | [4] | |

| 17f | HepG2 | 4.10 µM | [4] | |

| 8b | VEGFR-2 | 73 nM | [5] | |

| Imidazo[4,5-b]pyridines | 3f | K562 | 42-57 µmol/L | |

| 3f | MCF-7 | 44-72 µmol/L | [6] | |

| 3f | SaOS2 | 52.5-71.5 µmol/L | [6] | |

| Pyrazole-carboxamides | 3a | CaCo-2 | 43.01 µM | [7][8] |

| 3a | MCF-7 | 58.04 µM | [7][8] | |

| 3a | Hep3B | 49.23 µM | [7] | |

| 3a | HepG2 | 47.88 µM | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been explored, with some compounds showing potent inhibition of key inflammatory enzymes.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Specific Derivative | Target Enzyme | IC50 | Reference |

| Imidazo[4,5-b]pyridines | 3f | COX-1 | 21.8 µmol/L | [6] |

| 3f | COX-2 | 9.2 µmol/L | [6] | |

| Pyrazole-carboxamides | 3g | COX-2 | 2.65 µM | [7][8] |

| 3d | COX-2 | 4.92 µM | [7][8] | |

| 3b | COX-1 | 0.46 µM | [8] | |

| 3b | COX-2 | 3.82 µM | [8] |

Mechanism of Action: JNK Signaling Pathway in Apoptosis

Several anticancer pyridine derivatives have been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[9] The diagram below illustrates a simplified representation of this pathway.

Caption: Simplified JNK signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (e.g., TRK Inhibitors)

A general synthetic route to pyrazolo[3,4-b]pyridine derivatives often involves the cyclization of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. The following is a representative, multi-step procedure:

-

Synthesis of the 5-aminopyrazole intermediate: A substituted hydrazine (B178648) is reacted with a β-ketonitrile in a suitable solvent like ethanol (B145695) under reflux to yield the 5-aminopyrazole core.

-

Cyclization to form the pyrazolo[3,4-b]pyridine scaffold: The 5-aminopyrazole is then reacted with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, in the presence of an acid catalyst (e.g., acetic acid or p-toluenesulfonic acid) with heating. This condensation reaction forms the fused pyridine ring.

-

Functionalization of the scaffold: The resulting pyrazolo[3,4-b]pyridine can be further modified at various positions through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution, or other functional group interconversions to generate a library of analogs.

-

Purification: The final compounds are typically purified by column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to afford the desired product with high purity. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry.[10][11]

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against specific kinases is a crucial step in their evaluation. A common method is the luminescence-based kinase assay.

Caption: A typical experimental workflow for a kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound (inhibitor) in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP to each well. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the amount of product formed. For luminescence-based assays, this typically involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a second reagent to convert the product (ADP) into a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The data is then analyzed to determine the concentration of the inhibitor that causes 50% inhibition of the kinase activity (the IC50 value).[12][13]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.[14][15][16][17][18]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its unique electronic and lipophilic properties, conferred by the trifluoromethyl group, provide a powerful tool for medicinal chemists to enhance the pharmacological profiles of new chemical entities. The examples provided in this guide demonstrate the broad applicability of this scaffold in developing potent and selective inhibitors for a range of therapeutic targets. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. texaschildrens.org [texaschildrens.org]

- 18. merckmillipore.com [merckmillipore.com]

The Trifluoromethylpyridinyl Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Science

An In-depth Technical Guide on the Biological Activity of 3-(Trifluoromethyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group onto a pyridine (B92270) ring, particularly at the 3-position, has proven to be a transformative strategy in the design of bioactive molecules. This structural motif is a cornerstone in a multitude of commercially successful pharmaceuticals and agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group—including enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects—collectively contribute to improved biological activity, bioavailability, and target engagement.[1] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their applications in oncology and infectious diseases. It details quantitative biological data, experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl group significantly alters the electronic and physical properties of the parent pyridine ring, leading to several advantages in a biological context:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. This enhanced stability often leads to a longer biological half-life of the molecule.[1]

-

Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen atom. This increased lipophilicity can improve a molecule's ability to cross cellular membranes, enhancing its absorption and distribution within an organism.[1]

-

Electron-Withdrawing Nature: As a strong electron-withdrawing group, the -CF3 moiety can modulate the pKa of the pyridine nitrogen and influence the electronic environment of the entire molecule. This can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors.[1]

-

Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that favors target binding.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Many of these compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | C32 (Melanoma) | 24.4 | [2] |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | A375 (Melanoma) | 25.4 | [2] |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | HaCaT (Keratinocytes) | 33.5 | [2] |

| Pyridine Derivative (5) | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [3] |

| Pyridine Derivative (5) | C6 (Glioma) | 4.33 ± 1.04 | [3] |

| Pyridine Derivative (9) | A549 (Lung Adenocarcinoma) | 51.5 ± 4.95 | [3] |

| Pyridine Derivative (10) | C6 (Glioma) | 12.33 ± 4.93 | [3] |

Antimicrobial Activity of this compound Derivatives

The this compound scaffold is also a key component in the development of novel antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against various microbial strains.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole (B372694) derivative (4) | S. aureus (MRSA) | 1.56 | [4] |

| N-(trifluoromethyl)phenyl pyrazole derivative (6) | E. faecalis | 3.12 | [4] |

| N-(trifluoromethyl)phenyl pyrazole derivative (6) | E. faecium | 1.56 | [4] |

| N-(trifluoromethyl)phenyl pyrazole derivative (13) | S. aureus (MRSA) | 3.12 | [4] |

| N-(trifluoromethyl)phenyl pyrazole derivative (25) | S. aureus (MRSA) | 0.78 | [4] |

| N-(trifluoromethyl)phenyl pyrazole derivative (25) | E. faecium | 0.78 | [4] |

| 4-Trifluoromethylpyridine nucleoside (4) | S. aureus | 1.3 - 4.9 | [5] |

| 4-Trifluoromethylpyridine nucleoside (5) | B. infantis | 1.3 - 4.9 | [5] |

| 4-Trifluoromethylpyridine nucleoside (6) | E. coli | 1.3 - 4.9 | [5] |

| Fluoroaryl derivative (8a) | S. maltophilia | 1.8 - 5.5 | [5] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j) | Gram-positive bacteria | 0.25 | [6] |

Signaling Pathways and Mechanisms of Action

A significant number of biologically active this compound derivatives exert their effects by modulating intracellular signaling pathways. A prominent example is the inhibition of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

References

- 1. protocols.io [protocols.io]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the 3-(Trifluoromethyl)pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group (-CF3) playing a particularly prominent role. When appended to a pyridine (B92270) ring, especially at the 3-position, the resulting 3-(trifluoromethyl)pyridine core imparts a unique combination of physicochemical and pharmacological properties that have proven highly advantageous in drug design. This technical guide provides an in-depth exploration of the this compound scaffold in medicinal chemistry, covering its synthesis, impact on drug-like properties, and diverse applications in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of complex biological and chemical processes.

Introduction

The trifluoromethyl group is a privileged substituent in medicinal chemistry, valued for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Its strong electron-withdrawing nature and steric bulk can significantly alter the electronic and conformational landscape of a parent molecule, often leading to enhanced potency and improved pharmacokinetic profiles. The pyridine ring, a common scaffold in pharmaceuticals, offers a versatile platform for the introduction of the -CF3 group. The 3-position, in particular, allows for nuanced electronic effects on the pyridine nitrogen and other substituents, influencing the molecule's overall properties and biological activity. This guide will delve into the multifaceted role of the this compound moiety, highlighting its journey from a synthetic building block to a core component of marketed drugs and promising clinical candidates.

Physicochemical Properties and Their Implications

The introduction of a 3-(trifluoromethyl) group onto a pyridine ring profoundly influences several key physicochemical parameters critical for drug development:

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier. This increased lipophilicity can lead to improved absorption and distribution.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This enhanced stability often translates to a longer in vivo half-life, allowing for less frequent dosing.

-

Electronic Effects: As a potent electron-withdrawing group, the 3-trifluoromethyl substituent lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in avoiding off-target interactions with aminergic GPCRs and can influence hydrogen bonding interactions with target proteins.

-

Binding Interactions: The trifluoromethyl group can participate in various non-covalent interactions within a protein binding pocket, including dipole-dipole, ion-dipole, and halogen bonding, which can contribute to enhanced binding affinity and selectivity.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Trifluoromethylation of Pre-existing Pyridine Rings

Direct trifluoromethylation of a pyridine ring at the 3-position can be challenging due to the electron-deficient nature of the ring. However, methods involving nucleophilic activation have been developed.

One such method involves the hydrosilylation of pyridine derivatives to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation.

From 3-Picoline

A common industrial route to this compound involves the vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine). This process typically involves the initial chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction with hydrogen fluoride.

Caption: Synthesis of this compound from 3-Picoline.

Cyclization Reactions

Another versatile approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Various condensation reactions can be employed to build the heterocyclic core.

Applications in Medicinal Chemistry

The this compound scaffold is present in a range of bioactive molecules across different therapeutic areas.

Oncology

The unique properties of the this compound moiety have been exploited in the design of several anticancer agents, particularly kinase inhibitors.

Aberrant FGFR signaling is implicated in various cancers. Several potent and selective FGFR inhibitors incorporate the this compound core. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine bearing a 5-(trifluoromethyl) group have shown significant inhibitory activity against FGFR1.

The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. Alpelisib (BYL719), an approved drug for certain types of breast cancer, features a 2-amino-5-(trifluoromethyl)pyridine moiety. This compound is a selective inhibitor of the p110α isoform of PI3K.

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Alpelisib.

Infectious Diseases

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. Its structure contains a 3-chloro-5-(trifluoromethyl)pyridine (B1270821) core, which contributes to its high potency and favorable resistance profile.

The this compound scaffold has been incorporated into novel compounds with potent activity against Mycobacterium tuberculosis. For example, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives with a trifluoromethyl group on the pyridine ring have demonstrated low nanomolar minimum inhibitory concentrations (MICs) against drug-susceptible and drug-resistant strains of M. tuberculosis.

Neurodegenerative Diseases

While less explored, the application of this compound derivatives in the context of neurodegenerative diseases is an emerging area of research. The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this scaffold attractive for targeting the central nervous system. Some research has focused on the development of monoamine oxidase (MAO) inhibitors and amyloid-beta (Aβ) plaque imaging agents containing the pyridine core, with the trifluoromethyl group being a key substituent for optimizing activity and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-containing compounds.

Table 1: In Vitro Anticancer Activity (IC50 Values)

| Compound Class | Target | Cell Line | IC50 (nM) |

| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | - | 7-1900 |

| Alpelisib | PI3Kα | - | 5 |

| 1,2,3-Triazolyl-pyridine | Aurora B Kinase | HepG2 | 1.8 - 4.5 (µM) |

Table 2: Antitubercular Activity (MIC Values)

| Compound Class | Strain | MIC (nM) |

| Pyrazolo[1,5-a]pyridine-3-carboxamide | M. tuberculosis H37Rv | 2.5 - 69.1 |

Table 3: Pharmacokinetic Parameters of Approved Drugs

| Drug | Tmax (h) | t1/2 (h) | Protein Binding (%) |

| Doravirine | 1-5 | ~15 | 76 |

| Alpelisib | 2-4 | 8-9 | 89 |

Experimental Protocols

Synthesis of a 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor

Caption: General Synthesis Workflow for 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitors.

Step 1: Condensation To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and a substituted aldehyde (1.1 mmol) in methanol (10 mL) is added potassium hydroxide (B78521) (5.0 mmol). The reaction mixture is stirred at 50 °C for 4-6 hours. After completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction To a solution of the intermediate from Step 1 (1.0 mmol) in acetonitrile (15 mL) is added triethylsilane (2.0 mmol) and trifluoroacetic acid (2.0 mmol). The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Procedure:

-

Dispense serial dilutions of the test compounds in a 96-well microplate.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubate the plates at 37 °C for 7 days.

-

Add a mixture of Alamar Blue reagent and Tween 80 to each well.

-

Incubate for another 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The this compound scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its ability to confer favorable physicochemical and pharmacological properties has led to the successful development of drugs for a range of diseases. The examples highlighted in this guide demonstrate the versatility of this moiety in modulating the activity of diverse biological targets. As our understanding of disease biology deepens and synthetic methodologies evolve, the this compound core is poised to remain a key component in the design of next-generation therapeutics. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the continued exploration and exploitation of this privileged scaffold.

The Pivotal Role of 3-(Trifluoromethyl)pyridine in Modern Agrochemicals: A Technical Guide

Introduction

The introduction of the trifluoromethyl (-CF3) group into bioactive molecules has been a transformative strategy in the development of modern agrochemicals. This is due to the unique properties conferred by the -CF3 moiety, including high electronegativity, metabolic stability, and increased lipophilicity, which can significantly enhance the efficacy, stability, and bioavailability of active ingredients. Among the various scaffolds used to introduce this critical functional group, 3-(trifluoromethyl)pyridine has emerged as a particularly valuable building block. Its derivatives are integral to a range of commercially successful herbicides, fungicides, and insecticides, demonstrating broad utility in crop protection. This technical guide provides an in-depth overview of the applications of this compound in agrochemicals, detailing the synthesis, mode of action, and biological efficacy of key derivative pesticides.

Herbicide Applications: The Case of Fluazifop-butyl

Fluazifop-butyl is a selective, post-emergence herbicide highly effective against a wide range of annual and perennial grass weeds in broadleaf crops. The presence of the 5-(trifluoromethyl)pyridin-2-yloxy moiety is crucial for its herbicidal activity.

Quantitative Data for Fluazifop-butyl

| Parameter | Value | Species | Reference |

| Efficacy | |||

| Application Rate | 125 - 375 g a.i./ha | Various grass weeds | [1] |

| 131 - 175 g a.i./ha | Setaria viridis, Eleusine indica, Digitaria ciliaris, Echinochloa sp. | [1] | |

| 80 - 200 g/ha | Urochloa plantaginea | [2][3] | |

| Toxicity | |||

| Acute Oral LD50 | >3,680 mg/kg (male), 2,451 mg/kg (female) | Rat | [1] |

| Acute Dermal LD50 | >2,076 mg/kg | Rat | [1] |

| 96-hour LC50 | 0.53 mg/L | Bluegill sunfish | |

| 96-hour LC50 | 1.37 mg/L | Rainbow trout | |

| 48-hour EC50 | 11.1 mg/L | Daphnia magna | [1] |

Mode of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Fluazifop-butyl functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By blocking this enzyme, Fluazifop-butyl disrupts the production of lipids, leading to a cessation of growth and eventual death of the weed. The selectivity of this herbicide is attributed to the differences in the structure of ACCase between grasses and broadleaf plants.

Experimental Protocol: Synthesis of Fluazifop-butyl

The synthesis of Fluazifop-butyl typically starts from 2-chloro-5-(trifluoromethyl)pyridine (B1661970). A common route involves the nucleophilic aromatic substitution with hydroquinone (B1673460), followed by etherification with a derivative of propionic acid and subsequent esterification.

Step 1: Synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol

-

To a solution of hydroquinone (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.

Step 2: Synthesis of Butyl 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate (Fluazifop-butyl)

-

Dissolve 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol (1 equivalent) in a solvent like acetone (B3395972) or DMF.

-

Add a base such as potassium carbonate (2 equivalents).

-

Add butyl 2-bromopropanoate (B1255678) (1.1 equivalents) to the mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting oil by chromatography to obtain Fluazifop-butyl.

References

A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)pyridine

Introduction

3-(Trifluoromethyl)pyridine, a fluorinated heterocyclic compound, serves as a critical building block and intermediate in the synthesis of various active ingredients for the agrochemical and pharmaceutical industries.[1][2][3] Its unique physicochemical properties, imparted by the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon.[3] However, these same properties, combined with its flammability and toxicity, necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information on the safe handling, storage, and emergency procedures for this compound to ensure a safe laboratory environment.

Chemical and Physical Properties

Understanding the physical characteristics of a substance is the first step in safe handling. The key properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 3796-23-4 | [4][5] |

| Molecular Formula | C₆H₄F₃N | [4][5] |